N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide
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Overview
Description
N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core with nitro and hydroxy substituents, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-aminophenol to produce 2-amino-4-nitrophenol. This intermediate is then subjected to further nitration to yield 2-amino-5-nitrophenol. The final step involves the acylation of 2-amino-5-nitrophenol with 4-nitrobenzoyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization from benzene and xylene mixtures can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential bioactivity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to the downregulation of the PI3K/S6K1 signaling pathway. This results in reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-5-nitrophenyl)acetamide
- N-(2-hydroxy-5-nitrosophenyl)acetamide
- N-(2-hydroxy-3-nitrophenyl)acetamide
Uniqueness
N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide is unique due to its dual nitro and hydroxy substituents, which confer distinct reactivity and bioactivity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C13H9N3O6 |
---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H9N3O6/c17-12-6-5-10(16(21)22)7-11(12)14-13(18)8-1-3-9(4-2-8)15(19)20/h1-7,17H,(H,14,18) |
InChI Key |
KCLHWWXCLKUYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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